1-(3-Thiophen-2-yl-1H-1,2,4-triazol-5-yl)cyclobutan-1-amine;hydrochloride
Description
The compound 1-(3-Thiophen-2-yl-1H-1,2,4-triazol-5-yl)cyclobutan-1-amine hydrochloride (hereafter referred to as the "target compound") is a heterocyclic amine salt characterized by a cyclobutane ring linked to a 1,2,4-triazole core substituted at position 3 with a thiophen-2-yl group. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and materials science applications. Its molecular formula is C₁₀H₁₂ClN₅S, with a molecular weight of 277.76 g/mol (calculated). The structural features include:
- 1,2,4-Triazole: A nitrogen-rich heterocycle known for hydrogen-bonding and metal-coordination capabilities.
- Thiophene substituent: Enhances aromatic interactions and electronic properties.
This compound’s design combines pharmacophoric elements (triazole, thiophene) often utilized in drug discovery for kinase inhibition or antimicrobial activity .
Properties
IUPAC Name |
1-(3-thiophen-2-yl-1H-1,2,4-triazol-5-yl)cyclobutan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4S.ClH/c11-10(4-2-5-10)9-12-8(13-14-9)7-3-1-6-15-7;/h1,3,6H,2,4-5,11H2,(H,12,13,14);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZBDGLDKBWEDFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=NC(=NN2)C3=CC=CS3)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3-Thiophen-2-yl-1H-1,2,4-triazol-5-yl)cyclobutan-1-amine;hydrochloride typically involves the reaction of thiophene-2-carbohydrazide with various haloaryl isothiocyanates, followed by cyclization in aqueous sodium hydroxide . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of specific solvents, catalysts, and temperature controls.
Chemical Reactions Analysis
1-(3-Thiophen-2-yl-1H-1,2,4-triazol-5-yl)cyclobutan-1-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the thiophene or triazole rings, often using halogenating agents or nucleophiles. Common reagents and conditions used in these reactions include aqueous or organic solvents, controlled temperatures, and specific catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-Thiophen-2-yl-1H-1,2,4-triazol-5-yl)cyclobutan-1-amine;hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(3-Thiophen-2-yl-1H-1,2,4-triazol-5-yl)cyclobutan-1-amine;hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or interfere with DNA replication in cancer cells, leading to cell death . The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The target compound is compared to analogs with variations in heterocycles, substituents, and ring systems. Key differences in molecular properties and applications are summarized below.
Triazole-Based Analogs with Modified Substituents
1-(3-Isopropyl-1H-1,2,4-triazol-5-yl)ethanamine Hydrochloride
- Molecular Formula : C₇H₁₅ClN₄
- Molecular Weight : 190.68 g/mol
- Key Differences :
- Replaces cyclobutane with an ethanamine chain, reducing steric bulk.
- Substitutes thiophene with an isopropyl group, diminishing aromatic interactions.
- Applications: Not explicitly stated in evidence, but simpler alkyl-substituted triazoles are often intermediates in agrochemical synthesis.
(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)methanamine Hydrochloride
- Molecular Formula : C₆H₁₁ClN₄
- Molecular Weight : 174.63 g/mol
- Key Differences :
- Cyclopropane ring (smaller than cyclobutane) increases ring strain.
- Methanamine linker instead of cyclobutane-linked amine.
- Applications : Used as a building block in pharmaceuticals due to compact structure and reactivity .
1-(4H-1,2,4-Triazol-3-yl)cyclobutan-1-amine Hydrochloride
Heterocycle Variants: Oxadiazole Derivatives
1-(5-Methyl-1,2,4-Oxadiazol-3-yl)cyclobutan-1-amine Hydrochloride
- Molecular Formula : C₇H₁₂ClN₃O
- Molecular Weight : 189.64 g/mol
- Key Differences :
- Oxadiazole replaces triazole, reducing nitrogen content and hydrogen-bonding capacity.
- Methyl group on oxadiazole vs. thiophene on triazole in the target.
- Applications : Oxadiazoles are common in medicinal chemistry for metabolic stability but lack the triazole’s coordination versatility.
3-(3-(Thiophen-2-yl)-1,2,4-Oxadiazol-5-yl)propan-1-amine Hydrochloride
Key Findings and Implications
Cyclobutane vs. Smaller Rings : Cyclobutane in the target compound provides moderate steric hindrance compared to cyclopropane (higher strain) or linear chains (flexibility). This balance may optimize receptor binding .
Triazole vs. Oxadiazole : Triazoles offer superior hydrogen-bonding capacity, critical for target engagement, whereas oxadiazoles prioritize metabolic resistance .
Positional Isomerism : Triazole substituent position (3-yl vs. 5-yl) significantly impacts electronic properties and bioactivity .
Biological Activity
1-(3-Thiophen-2-yl-1H-1,2,4-triazol-5-yl)cyclobutan-1-amine;hydrochloride is a compound belonging to the class of thiophene-linked 1,2,4-triazoles. This compound has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. The unique structural features of this compound, particularly the presence of thiophene and triazole rings, contribute to its biochemical interactions and therapeutic potential.
The molecular formula for this compound is , with a molecular weight of approximately 240.75 g/mol. The compound exhibits a neutral charge which enhances its ability to permeate cellular membranes, facilitating its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biomolecules. The 1,2,4-triazole moiety can form strong interactions with DNA and proteins. The proposed mechanism involves:
- Formation of Carbinolamine : The addition of an amine to a carbonyl group leads to the formation of carbinolamine.
- Elimination of Water : This step results in the formation of an imine.
- Intramolecular Cyclization : This leads to the production of spiro compounds which may exhibit enhanced biological activity.
Anticancer Activity
Research indicates that compounds similar to this compound demonstrate significant cytotoxic effects against various cancer cell lines. For instance:
These findings suggest that the compound may serve as a potential lead in the development of anticancer therapeutics.
Antimicrobial Activity
The compound also exhibits antimicrobial properties, with studies showing effectiveness against a range of pathogenic bacteria and fungi. For example:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 16 µg/mL |
This antimicrobial activity further emphasizes the compound's potential utility in treating infectious diseases.
Case Studies
A notable study investigated the effects of similar triazole compounds on cancer cell lines and found that structural modifications significantly influenced their biological activity. For example, derivatives with additional functional groups showed enhanced cytotoxicity against breast cancer cells compared to their parent compounds .
In another study focusing on antimicrobial properties, various triazole derivatives were synthesized and tested against clinical isolates of bacteria. The results indicated that compounds with thiophene substitutions had improved antibacterial efficacy compared to those without .
Q & A
Q. How can researchers optimize the synthesis of 1-(3-Thiophen-2-yl-1H-1,2,4-triazol-5-yl)cyclobutan-1-amine hydrochloride to improve yield and purity?
- Methodological Answer : Synthesis optimization involves selecting appropriate nucleophilic substitution conditions. For triazole-thiophene derivatives, base-catalyzed reactions (e.g., NaOH/K₂CO₃) under reflux in polar aprotic solvents (e.g., DMF) are effective. Microwave-assisted synthesis (e.g., 80–100°C, 30–60 min) can enhance reaction efficiency, as demonstrated for analogous triazole compounds . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/HCl yields the hydrochloride salt. Monitoring intermediates by TLC and HPLC ensures purity (>95%).
Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : Use ¹H/¹³C NMR in DMSO-d₆ to confirm cyclobutane and triazole-thiophene connectivity. Key signals: cyclobutane protons (δ 2.5–3.5 ppm, multiplet), thiophene protons (δ 7.0–7.5 ppm), and triazole NH (δ 10–12 ppm) .
- LC-MS : Electrospray ionization (ESI+) detects [M+H]⁺ with m/z matching theoretical molecular weight (e.g., ~280–300 Da).
- FT-IR : Peaks at 3300–3400 cm⁻¹ (N-H stretch), 1600–1650 cm⁻¹ (C=N/C=C triazole), and 750–800 cm⁻¹ (thiophene C-S) confirm functional groups .
Q. What preliminary biological assays are recommended to evaluate its bioactivity?
- Methodological Answer : Screen for antimicrobial activity using broth microdilution (MIC assays) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). For cytotoxicity, employ MTT assays on human cell lines (e.g., HEK293, HepG2) at 1–100 µM concentrations. Triazole-thiophene hybrids often show moderate-to-strong activity due to π-π stacking and hydrogen bonding with biological targets .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer : Conflicting NMR/IR data may arise from tautomerism (e.g., triazole NH/CH tautomers) or rotational isomers. Use variable-temperature NMR (VT-NMR) to identify dynamic processes. For crystallographic ambiguity, perform single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement . Computational modeling (DFT at B3LYP/6-31G* level) predicts stable conformers and vibrational spectra for comparison .
Q. What strategies address challenges in crystallizing this compound for SC-XRD analysis?
- Methodological Answer : Slow evaporation (e.g., methanol/water at 4°C) promotes crystal growth. If disorder persists (common in cyclobutane-triazole systems), use SHELXL’s PART instruction to model split positions. For twinned crystals, employ TWIN/BASF commands in SHELX . Hydrogen-bonded networks (N–H···Cl, O–H···S) stabilize packing, as seen in related triazole-thione structures .
Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced potency?
- Methodological Answer :
- Substitution Analysis : Replace thiophene with pyridine (electron-withdrawing) to modulate π-acidity. Introduce halogens (F/Cl) at thiophene C-5 to enhance lipophilicity and target binding .
- Cyclobutane Modification : Substitute cyclobutane with spirocyclic or fused rings (e.g., bicyclo[2.2.1]heptane) to probe steric effects.
- Computational Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., CYP450, kinase targets). Prioritize analogs with lower binding energy (<-8 kcal/mol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
